molecular formula C19H18N6O3 B2894553 1-(3,5-dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892774-76-4

1-(3,5-dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2894553
CAS No.: 892774-76-4
M. Wt: 378.392
InChI Key: MYQWQZUDPIWXSQ-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:

  • Formation of the Triazole Ring:

    • The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
  • Synthesis of the Oxadiazole Ring:

    • The oxadiazole ring is usually formed through the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.
  • Coupling of the Rings:

    • The final step involves coupling the triazole and oxadiazole rings with the dimethoxyphenyl group. This can be achieved through various coupling reactions, such as Suzuki or Stille coupling, depending on the specific substituents present.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole or triazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly at the positions ortho or para to the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Reduced forms of the oxadiazole or triazole rings.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The triazole and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

  • 1-(3,5-Dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
  • 1-(3,5-Dimethoxyphenyl)-4-(3-(p-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Comparison:

  • Structural Differences: The presence of different substituents on the oxadiazole ring can significantly affect the compound’s physical and chemical properties.
  • Biological Activity: Variations in substituents can lead to differences in biological activity, such as binding affinity to targets or metabolic stability.
  • Chemical Reactivity: Different substituents can influence the compound’s reactivity in various chemical reactions, affecting the ease of synthesis and modification.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-11-4-6-12(7-5-11)18-21-19(28-23-18)16-17(20)25(24-22-16)13-8-14(26-2)10-15(9-13)27-3/h4-10H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQWQZUDPIWXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC(=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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